N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Introduction to Pyrazolopyrimidine-Based Therapeutics
Historical Development of Pyrazolopyrimidine Scaffolds in Medicinal Chemistry
Pyrazolo[3,4-d]pyrimidines, first synthesized in the mid-20th century, emerged as purine analogs with distinct advantages over natural nucleosides. Their bicyclic structure—a fusion of pyrazole and pyrimidine rings—enables robust interactions with adenosine receptors and enzymes involved in nucleotide metabolism. Early applications focused on anticancer and antiviral therapies, where these compounds acted as competitive inhibitors of polymerase enzymes by mimicking purine bases. For example, pyrazolo[3,4-d]pyrimidines demonstrated efficacy in blocking viral replication by disrupting RNA/DNA synthesis.
The 1990s marked a turning point with the discovery of pyrazolopyrimidines as kinase inhibitors. Their planar aromatic core facilitated ATP-competitive binding in tyrosine kinases, enabling targeted cancer therapies. Subsequent structural modifications, such as sulfonamide additions or halogen substitutions, expanded their bioactivity profiles to include antimicrobial and anti-inflammatory effects. A 2022 review highlighted over 50 derivatives with nanomolar potency against Mycobacterium tuberculosis and Plasmodium falciparum, underscoring their versatility.
Recent advances in synthetic chemistry (e.g., Knoevenagel condensations, thiourea cyclizations) have streamlined the production of complex pyrazolopyrimidine variants. These methods enable precise functionalization at positions 1, 4, and 6, critical for tailoring drug-like properties. For instance, introducing piperazine groups at position 6 enhances solubility and metabolic stability, as evidenced by improved pharmacokinetic profiles in murine models.
Rationale for Structural Hybridization in N-(3-Methoxyphenyl)-6-(4-Methylpiperazin-1-yl)-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine
The design of this compound reflects a systematic optimization strategy targeting three key regions of the pyrazolopyrimidine scaffold:
Position 1: Phenyl Substituent
The phenyl group at position 1 enhances planar stacking interactions with hydrophobic kinase domains. Comparative studies show that aromatic substituents here improve binding affinity by 10–100-fold compared to alkyl groups. The unsubstituted phenyl ring in this compound likely balances steric bulk and flexibility, enabling accommodation in diverse ATP-binding pockets.
Position 4: 3-Methoxyphenyl Group
The 3-methoxyphenyl moiety introduces electron-donating effects that modulate electron density across the pyrazolopyrimidine core. Methoxy groups are known to improve solubility via polar interactions and reduce oxidative metabolism by cytochrome P450 enzymes. In analogous compounds, para-methoxy substitutions increased aqueous solubility by 2.5-fold without compromising potency. The meta-position in this derivative may further prevent steric clashes with target residues while maintaining these benefits.
Position 6: 4-Methylpiperazine
The 4-methylpiperazine group addresses historical limitations of pyrazolopyrimidines, such as poor metabolic stability and rapid clearance. Piperazine derivatives exhibit:
- Enhanced solubility via protonation at physiological pH
- Improved oral bioavailability through reduced first-pass metabolism
- Extended half-life due to decreased CYP450-mediated oxidation
In a murine pharmacokinetic study, a related pyrazolopyrimidine with a 4-methylpiperazine substituent achieved a 2.9-hour half-life and dose-proportional AUC values up to 162,617 μg·h/L at 100 mg/kg. These properties are critical for transitioning from in vitro potency to in vivo efficacy.
Structural Hybridization Summary
This multi-site functionalization approach exemplifies modern medicinal chemistry paradigms, where hybrid scaffolds merge diverse pharmacophoric elements to overcome developmental hurdles. Future directions include in vivo efficacy studies to validate target engagement and further SAR exploration at positions 2 and 3 of the core.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-28-11-13-29(14-12-28)23-26-21(25-17-7-6-10-19(15-17)31-2)20-16-24-30(22(20)27-23)18-8-4-3-5-9-18/h3-10,15-16H,11-14H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDYYXDLHYAFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It can be inferred from similar compounds that it may interact with its targets (possibly flt3 and cdk) and inhibit their activity.
Biochemical Pathways
Given its potential flt3 and cdk inhibition, it may affect pathways related to cell cycle regulation and signal transduction.
Pharmacokinetics
Similar compounds have a boiling point of 4727ºC at 760 mmHg, a flash point of 2397ºC, and a density of 1122g/cm3. These properties may influence its bioavailability.
Result of Action
Similar compounds have been shown to exhibit antiproliferative activities, suggesting that it may inhibit cell growth or division.
Biological Activity
N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by its CAS number 946297-86-5, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Compound Overview
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 946297-86-5 |
| Molecular Formula | C23H25N7O |
| Molecular Weight | 415.5 g/mol |
The compound exhibits multiple mechanisms of action which contribute to its biological activity:
- Inhibition of Kinases : It has been shown to act as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Studies indicate that compounds within the phenylpyrazolo[3,4-d]pyrimidine class can inhibit these kinases with IC50 values ranging from 0.3 to 24 µM .
- Antitumor Activity : In vitro studies using MCF-7 breast cancer cell lines demonstrated that this compound significantly inhibits tumor growth, induces apoptosis, and suppresses cell migration and cycle progression .
- Antiproliferative Properties : The compound has shown potent antiproliferative effects across various cancer cell lines, with significant inhibition observed at concentrations as low as 10 µM .
Anticancer Properties
The anticancer potential of this compound has been demonstrated through various studies:
- Cell Line Studies : In the NCI-H460 and A549 lung cancer cell lines, the compound exhibited significant growth inhibition with IC50 values reported around 49.85 µM .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in tumor progression, suggesting a multitarget approach in its mechanism .
Other Biological Activities
In addition to its anticancer effects, this compound may possess other therapeutic benefits:
- Anti-inflammatory Activity : Pyrazolo derivatives have been noted for their anti-inflammatory properties, potentially offering therapeutic avenues for inflammatory diseases .
- Antimicrobial Effects : Some studies suggest that related compounds in the pyrazolo series exhibit antimicrobial activity against various pathogens, although specific data on this compound is limited .
Case Studies and Research Findings
Research has extensively explored the biological activity of related pyrazolo compounds:
- Phenylpyrazolo[3,4-d]pyrimidines : A study highlighted that derivatives similar to our compound showed promising results as dual EGFR/VEGFR2 inhibitors with significant anticancer activity in preclinical models .
- Structure Activity Relationship (SAR) : Investigations into the SAR of pyrazolo derivatives have identified key modifications that enhance potency and selectivity against cancer targets . For instance, substituents on the phenyl ring significantly impact binding affinity and biological efficacy.
Scientific Research Applications
Antagonism of Adenosine Receptors
Recent studies have highlighted the compound's potential as a dual antagonist of adenosine receptors A2A and A1. Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine core exhibit significant binding affinities for these receptors. For instance, a closely related compound demonstrated a Ki value of 13.3 nM for A2A and 55 nM for A1 receptors, showcasing its potential in treating conditions like Parkinson's disease through modulation of adenosine signaling pathways .
Antimycobacterial Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been investigated for its activity against Mycobacterium tuberculosis. Compounds within this class have shown inhibition of mycobacterial ATP synthase, which is crucial for bacterial energy metabolism. Specific structural modifications to the pyrazolo framework have been linked to enhanced anti-tubercular activity, suggesting that N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine may also possess similar properties .
Synthetic Pathways
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Key steps include the formation of the pyrazolo framework through cyclization reactions and subsequent functionalization at various positions to enhance biological activity.
Structure-Activity Relationships
Understanding the SAR is critical in optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl rings or modifications to the piperazine moiety can significantly affect receptor binding affinities and biological efficacy. For example, studies have shown that substituents at specific positions can enhance selectivity for adenosine receptors while minimizing off-target effects .
In Vivo Studies
In vivo experiments using animal models have demonstrated the efficacy of related compounds in reducing symptoms associated with neurodegenerative diseases like Parkinson's disease. These studies often assess pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles to ensure therapeutic viability .
Clinical Implications
The dual receptor antagonism exhibited by compounds similar to this compound suggests potential applications in treating conditions such as anxiety disorders and neurodegenerative diseases where adenosine signaling plays a pivotal role.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Key Observations :
- The target compound’s 4-methylpiperazine at C6 distinguishes it from analogs with sulfonyl, butoxy, or methyl groups. Piperazine derivatives often improve aqueous solubility and membrane permeability .
- Lower yields in compounds like 6 (30%) highlight challenges in introducing bulky substituents (e.g., butoxy), whereas the hybrid thieno-pyrimidine in achieved 82% yield due to optimized reaction conditions.
Key Observations :
- Electron-withdrawing groups (e.g., methylsulfonyl in Compound 11) correlate with stronger antibacterial activity against S. aureus compared to electron-donating substituents (e.g., butoxy in Compound 6) .
- The target compound’s 3-methoxyphenyl group (electron-donating) may reduce antibacterial potency compared to 4-chlorophenyl analogs but could improve selectivity for eukaryotic targets (e.g., kinases).
Physicochemical Properties
Key Observations :
- The target compound’s 4-methylpiperazine moiety likely enhances solubility in aqueous media compared to sulfonyl or naphthyl substituents, which are more lipophilic .
- Methoxy groups (as in the target compound) generally improve solubility over chloro substituents but may reduce membrane permeability due to increased polarity.
Q & A
Q. What are the established synthetic routes for N-(3-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
The compound is synthesized via multi-step reactions involving pyrazolo[3,4-d]pyrimidine scaffolds. A typical route includes:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of substituted pyrimidine precursors under reflux in acetonitrile or dichloromethane .
- Step 2 : Introduction of the 4-methylpiperazine group via nucleophilic substitution or coupling reactions. For example, potassium hydride in DMF under inert atmosphere facilitates amine group incorporation at the 6-position .
- Step 3 : Functionalization of the 3-methoxyphenyl group using Ullmann coupling or Buchwald-Hartwig amination .
Purification involves recrystallization (e.g., acetonitrile) and characterization via HPLC (>98% purity) .
Q. What spectroscopic methods are critical for structural validation of this compound?
- 1H/13C NMR : Confirm substituent positions and aromatic proton environments. For example, methoxy groups (~δ 3.8 ppm) and piperazine protons (~δ 2.5–3.0 ppm) are diagnostic .
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N/C=O vibrations (~1650 cm⁻¹) in the pyrimidine ring .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds closing six-membered rings) .
Q. How is the compound screened for biological activity in preclinical studies?
- In vitro assays : Test kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization or ADP-Glo™ kits.
- Antimicrobial screening : Use microdilution methods (MIC/MBC) against Gram-positive/negative strains .
- Anti-inflammatory models : Measure COX-2 inhibition via ELISA or murine macrophage (RAW 264.7) assays .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the 4-methylpiperazine incorporation step?
Q. How to resolve contradictions in reported biological activity data for structural analogs?
- Structural benchmarking : Compare dihedral angles (e.g., pyrimidine-phenyl twist ~12.8° vs. 86.1° in analogs) to assess conformational impacts on target binding .
- Dose-response profiling : Use IC50/EC50 curves to differentiate potency (e.g., anti-inflammatory vs. cytotoxic thresholds) .
- Off-target screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .
Q. What computational strategies predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to kinase ATP pockets (e.g., JAK2 or EGFR).
- MD simulations : Analyze stability of hydrogen bonds (e.g., N–H⋯O interactions with catalytic lysine residues) over 100-ns trajectories .
- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with logP and IC50 values .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent variation : Synthesize analogs with modified piperazine (e.g., 4-ethylpiperazine) or methoxyphenyl groups (e.g., 3-ethoxy) .
- Pharmacophore mapping : Identify critical moieties (e.g., pyrazolo[3,4-d]pyrimidine core) via fragment-based deletion assays .
- Metabolic stability testing : Compare microsomal half-lives (e.g., human liver microsomes) to prioritize candidates with improved bioavailability .
Methodological Notes
- Contradictory data resolution : Always cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
